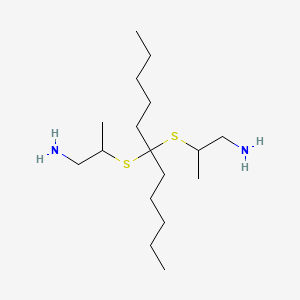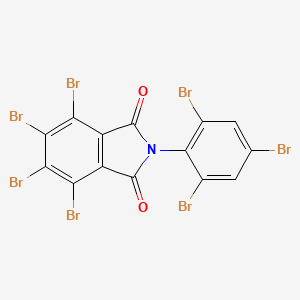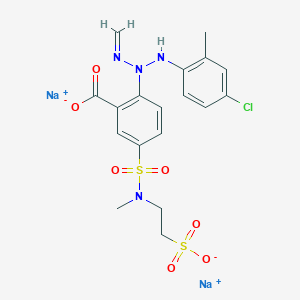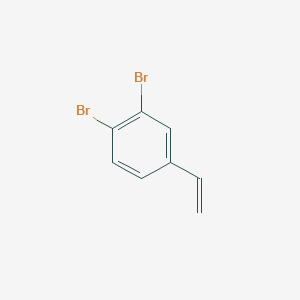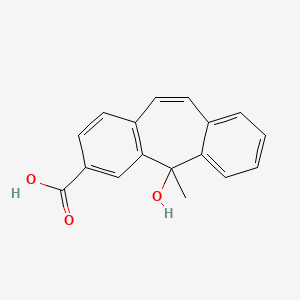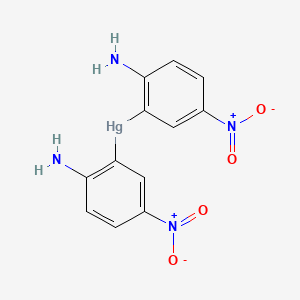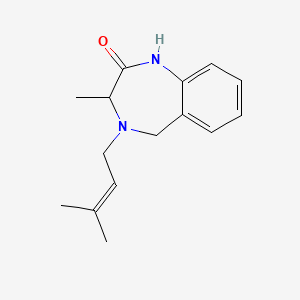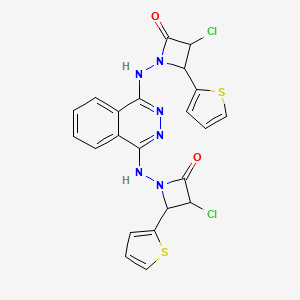
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route might involve the following steps:
Formation of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions, often in the presence of a base.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperazine moieties.
Reduction: Reduction reactions can occur at the chlorine-substituted positions.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. This compound might exert its effects through:
Binding to receptor sites: Modulating the activity of neurotransmitters or hormones.
Inhibition of enzymes: Blocking the activity of enzymes involved in disease pathways.
Alteration of ion channel function: Affecting the flow of ions across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-(2-chlorophenyl)-4-(2-methoxyphenyl)-: Similar structure but different substitution pattern.
Piperazine, 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-: Another derivative with a different chlorine substitution.
Piperazine, 1-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-: Contains additional chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system, which might confer distinct pharmacological properties compared to other piperazine derivatives.
Propriétés
Numéro CAS |
84646-89-9 |
|---|---|
Formule moléculaire |
C27H29Cl3N2O4 |
Poids moléculaire |
551.9 g/mol |
Nom IUPAC |
1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-4-(2-methoxyphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C27H27ClN2O4.2ClH/c1-31-24-9-5-3-7-21(24)30-14-12-29(13-15-30)17-25-33-26-19-6-2-4-8-22(19)32-23-11-10-18(28)16-20(23)27(26)34-25;;/h2-11,16,25-27H,12-15,17H2,1H3;2*1H |
Clé InChI |
NICGFSIGBDGPHI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC3OC4C(O3)C5=C(C=CC(=C5)Cl)OC6=CC=CC=C46.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




